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Compound of Interest

Compound Name:
9-Bromo-9,10-dihydro-9,10-

[1,2]benzenoanthracene

Cat. No.: B110492 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This document provides a detailed protocol for the synthesis of 9-bromotriptycene, a key

intermediate in various fields of chemical research and drug development. The synthesis is

achieved through a Diels-Alder reaction between 9-bromoanthracene and benzyne, generated

in situ from the diazotization of anthranilic acid. This application note includes a comprehensive

experimental procedure, a summary of required reagents and their properties, and detailed

characterization data for the final product.

Introduction
Triptycene and its derivatives are a class of rigid, three-dimensional aromatic hydrocarbons

with a unique propeller-like shape.[1][2] This structural rigidity makes them valuable scaffolds in

supramolecular chemistry, materials science, and as building blocks in the synthesis of

complex organic molecules, including pharmacologically active compounds. 9-bromotriptycene,

in particular, serves as a versatile precursor for further functionalization at the bridgehead

position, enabling the construction of novel molecular architectures.[1]

The synthesis of triptycenes is most commonly achieved via a [4+2] cycloaddition (Diels-Alder

reaction) between an anthracene derivative and a dienophile. In this protocol, 9-

bromoanthracene acts as the diene, and the highly reactive dienophile, benzyne, is generated
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in situ. A reliable and convenient method for benzyne generation is the thermal decomposition

of benzenediazonium-2-carboxylate, which is formed from the reaction of anthranilic acid with

an organic nitrite, such as isoamyl nitrite.[3]

Reaction Scheme
The overall reaction for the synthesis of 9-bromotriptycene is depicted below:

Step 1: In situ generation of benzyne

Anthranilic acid reacts with isoamyl nitrite to form benzenediazonium-2-carboxylate, which then

decomposes to benzyne, nitrogen gas, and carbon dioxide.

Step 2: Diels-Alder Cycloaddition

9-Bromoanthracene traps the generated benzyne in a [4+2] cycloaddition to form 9-

bromotriptycene.

Data Presentation
Table 1: Reagent and Product Properties
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Compound
Molecular
Formula

Molecular
Weight ( g/mol
)

Appearance CAS Number

9-

Bromoanthracen

e

C₁₄H₉Br 257.13 Yellow solid 1564-64-3

Anthranilic Acid C₇H₇NO₂ 137.14
White to off-white

solid
118-92-3

Isoamyl Nitrite C₅H₁₁NO₂ 117.15
Clear, yellowish

liquid
110-46-3

1,2-

Dimethoxyethan

e (DME)

C₄H₁₀O₂ 90.12 Colorless liquid 110-71-4

9-

Bromotriptycene
C₂₀H₁₃Br 333.23

White to light

yellow solid
15364-55-3

Table 2: Summary of a Typical Experimental Run

Reactant
Molar Mass (
g/mol )

Amount (g)
Amount
(mmol)

Molar Ratio

9-

Bromoanthracen

e

257.13 1.00 3.89 1.0

Anthranilic Acid 137.14 1.07 7.80 2.0

Isoamyl Nitrite 117.15 1.10 (1.25 mL) 9.39 2.4

Product

9-

Bromotriptycene
333.23 - -

Theoretical Yield:

1.29 g
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Note: The molar ratios are based on 9-bromoanthracene as the limiting reagent. An excess of

the benzyne precursors is used to ensure complete consumption of the starting anthracene.

Experimental Protocol
Materials and Equipment:

Three-neck round-bottom flask (250 mL) equipped with a reflux condenser, a dropping

funnel, and a nitrogen inlet/outlet

Heating mantle with a magnetic stirrer

Magnetic stir bar

Thermometer

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

Rotary evaporator

Vacuum filtration apparatus (Büchner funnel and flask)

Silica gel for column chromatography

Recrystallization apparatus

Reagents:

9-Bromoanthracene

Anthranilic acid

Isoamyl nitrite

1,2-Dimethoxyethane (DME), anhydrous

Dichloromethane (DCM)

Hexane
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Deionized water

Saturated sodium bicarbonate solution

Brine (saturated sodium chloride solution)

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

Reaction Setup:

To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux

condenser, and nitrogen inlet, add 9-bromoanthracene (1.00 g, 3.89 mmol) and 50 mL of

anhydrous 1,2-dimethoxyethane (DME).

Begin stirring the mixture to dissolve the 9-bromoanthracene.

Benzyne Generation and Reaction:

In a separate flask, prepare a solution of anthranilic acid (1.07 g, 7.80 mmol) in 20 mL of

anhydrous DME.

In the dropping funnel, place a solution of isoamyl nitrite (1.25 mL, 9.39 mmol) in 10 mL of

anhydrous DME.

Heat the 9-bromoanthracene solution to a gentle reflux (approximately 85 °C).

Once refluxing, begin the simultaneous dropwise addition of the anthranilic acid solution

and the isoamyl nitrite solution to the reaction flask over a period of 1 hour. Maintain a

gentle reflux throughout the addition.

After the addition is complete, continue to reflux the reaction mixture for an additional 2

hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the

disappearance of 9-bromoanthracene.

Work-up:
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Allow the reaction mixture to cool to room temperature.

Pour the mixture into 100 mL of deionized water and transfer to a separatory funnel.

Extract the aqueous layer with dichloromethane (3 x 50 mL).

Combine the organic extracts and wash sequentially with saturated sodium bicarbonate

solution (2 x 50 mL) and brine (1 x 50 mL).

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the

solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification:

Column Chromatography: Purify the crude product by flash column chromatography on

silica gel. A suitable eluent system is a gradient of hexane and dichloromethane (e.g.,

starting with 100% hexane and gradually increasing the polarity with dichloromethane).

Collect the fractions containing the desired product (monitor by TLC).

Recrystallization: Combine the fractions containing the pure product and remove the

solvent in vacuo. Recrystallize the resulting solid from a suitable solvent system, such as a

mixture of dichloromethane and hexane or ethanol, to afford 9-bromotriptycene as a white

to light yellow crystalline solid.[4][5][6]

Expected Yield:

The typical yield for this reaction ranges from 50% to 70%, depending on the purity of the

starting materials and the careful execution of the experimental procedure.

Characterization Data
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:[1]

¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.50-7.40 (m, 6H, aromatic), 7.05-6.95 (m, 6H,

aromatic), 5.85 (s, 1H, bridgehead C10-H).

¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 145.8, 142.5, 125.6, 124.8, 123.7, 122.1, 75.1 (C9-Br),

54.2 (C10).[7]
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2. Mass Spectrometry (MS):

Molecular Weight: 333.23 g/mol [8][9]

Exact Mass: 332.02 g/mol [7]

Expected m/z for C₂₀H₁₃Br: [M]⁺ 332.02, [M+2]⁺ 334.02 (due to bromine isotopes)

3. Infrared (IR) Spectroscopy:[8]

A representative IR spectrum would show characteristic peaks for aromatic C-H stretching

(around 3050 cm⁻¹), C=C stretching in the aromatic rings (1600-1450 cm⁻¹), and C-H

bending (below 900 cm⁻¹).

Mandatory Visualization
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Caption: Experimental workflow for the synthesis of 9-bromotriptycene.
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Safety Precautions
This procedure should be carried out in a well-ventilated fume hood.

Isoamyl nitrite is volatile and flammable; avoid sparks and open flames.

1,2-Dimethoxyethane and dichloromethane are flammable and should be handled with care.

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat,

and chemical-resistant gloves.

Handle all chemicals with caution and refer to their respective Safety Data Sheets (SDS) for

detailed safety information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b110492#synthesis-of-9-bromotriptycene-from-9-
bromoanthracene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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